molecular formula C11H12N2S B3055198 2-(benzylthio)-1-methyl-1H-imidazole CAS No. 63348-55-0

2-(benzylthio)-1-methyl-1H-imidazole

Cat. No.: B3055198
CAS No.: 63348-55-0
M. Wt: 204.29 g/mol
InChI Key: CXQXVFWIVHBKPJ-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the benzylthio group and the methyl group on the imidazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-methyl-1H-imidazole typically involves the reaction of 2-methylimidazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The general reaction scheme is as follows:

  • Dissolve 2-methylimidazole in ethanol.
  • Add sodium hydroxide solution to the mixture.
  • Add benzyl chloride dropwise while maintaining reflux conditions.
  • Continue refluxing until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-1-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Research has shown that imidazole derivatives can have various pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antibacterial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-5-methyl-1H-imidazole
  • 2-(benzylthio)-1H-benzimidazole
  • 2-(benzylthio)-1-methyl-1H-benzimidazole

Uniqueness

2-(benzylthio)-1-methyl-1H-imidazole is unique due to the presence of both the benzylthio and methyl groups on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQXVFWIVHBKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340292
Record name ST50988078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63348-55-0
Record name ST50988078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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